5,6-Dihydroabirateron

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

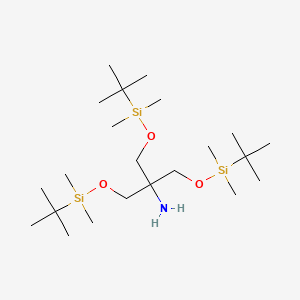

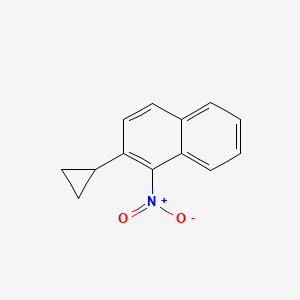

5,6-Dihydroabiraterone is a metabolic derivative of Abiraterone, a potent and irreversible inhibitor of the enzyme CYP17A1. This compound exhibits significant antiandrogen and antitumor activities, particularly effective against castration-resistant prostate cancer . The molecular formula of 5,6-Dihydroabiraterone is C24H33NO, and it has a molecular weight of 351.52 g/mol .

Wissenschaftliche Forschungsanwendungen

5,6-Dihydroabiraterone has a wide range of scientific research applications, including:

Chemistry: Used as a reference compound in the study of steroidal structures and their reactivity.

Biology: Investigated for its role in inhibiting androgen biosynthesis and its effects on cellular pathways.

Wirkmechanismus

Target of Action

5,6-Dihydroabiraterone, a metabolite of Abiraterone, primarily targets the enzyme cytochrome P450 17A1 (CYP17A1) . This enzyme is expressed in testicular, adrenal, and prostatic tumor tissues and plays a crucial role in regulating androgen biosynthesis .

Mode of Action

5,6-Dihydroabiraterone acts as a potent, irreversible inhibitor of CYP17A1 . By inhibiting this enzyme, it disrupts the synthesis of androgens, which are hormones that play a key role in the development and progression of prostate cancer .

Biochemical Pathways

The inhibition of CYP17A1 by 5,6-Dihydroabiraterone affects the androgen biosynthesis pathway . This pathway involves the conversion of cholesterol to pregnenolone and subsequently to various steroid hormones, including androgens. By inhibiting CYP17A1, 5,6-Dihydroabiraterone prevents the conversion of pregnenolone and progesterone to their respective 17-hydroxy derivatives, thereby reducing the production of androgens .

Pharmacokinetics

Abiraterone has been shown to have poor oral bioavailability and is susceptible to hydrolysis by esterases . Therefore, it is developed as an orally bioavailable prodrug, Abiraterone acetate, which has enhanced stability and absorption .

Result of Action

The molecular and cellular effects of 5,6-Dihydroabiraterone’s action primarily involve the disruption of androgen signaling in prostate cancer cells. By inhibiting the production of androgens, 5,6-Dihydroabiraterone reduces the stimulation of androgen receptors in these cells, thereby inhibiting the growth and proliferation of prostate cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5,6-Dihydroabiraterone. For instance, factors such as diet, lifestyle, and co-administration with other drugs can affect the absorption, distribution, metabolism, and excretion of the compound . Furthermore, genetic variations among individuals can also influence the compound’s pharmacokinetics and pharmacodynamics, thereby affecting its efficacy and potential side effects .

Safety and Hazards

5,6-Dihydroabiraterone is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water and consult a physician . If swallowed, rinse mouth with water and consult a physician .

Biochemische Analyse

Biochemical Properties

5,6-Dihydroabiraterone interacts with the enzyme CYP17A1 . It inhibits this enzyme, which is crucial in the synthesis of androgens . This interaction is of an inhibitory nature, leading to a decrease in androgen production .

Cellular Effects

5,6-Dihydroabiraterone has significant effects on various types of cells, particularly those involved in CRPC . By inhibiting CYP17A1, it reduces androgen production, thereby influencing cell signaling pathways, gene expression, and cellular metabolism related to androgen activity .

Molecular Mechanism

The molecular mechanism of 5,6-Dihydroabiraterone involves its binding to the enzyme CYP17A1 . This binding inhibits the enzyme, preventing the conversion of pregnenolone and progesterone into androgens . This leads to a decrease in androgen levels, which can inhibit the growth of prostate cancer cells .

Temporal Effects in Laboratory Settings

It is known that 5,6-Dihydroabiraterone is used for analytical method development, method validation (AMV), and Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Abiraterone Acetate .

Metabolic Pathways

5,6-Dihydroabiraterone is involved in the metabolic pathway of androgen synthesis . It interacts with the enzyme CYP17A1, inhibiting the conversion of pregnenolone and progesterone into androgens .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydroabiraterone typically involves the hydrogenation of Abiraterone. The process includes the use of hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions . The reaction is carried out in an appropriate solvent, such as ethanol or methanol, to facilitate the hydrogenation process.

Industrial Production Methods: Industrial production of 5,6-Dihydroabiraterone follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures are implemented to maintain the purity and potency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 5,6-Dihydroabiraterone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or alcohols using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can further modify the structure, often using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) or potassium tert-butoxide in tetrahydrofuran (THF).

Major Products Formed:

Oxidation: Formation of ketones or alcohols.

Reduction: Formation of fully reduced hydrocarbons.

Substitution: Introduction of various functional groups, such as halides or alkyl groups.

Vergleich Mit ähnlichen Verbindungen

Abiraterone: The parent compound, also an inhibitor of CYP17A1, but with a different metabolic profile.

Enzalutamide: Another antiandrogen used in prostate cancer treatment, but it works by directly blocking the androgen receptor.

Bicalutamide: A non-steroidal antiandrogen that competes with androgens for binding to the androgen receptor

Uniqueness: 5,6-Dihydroabiraterone is unique due to its specific inhibition of CYP17A1 and its metabolic stability compared to Abiraterone. This stability allows for more consistent therapeutic effects and reduced side effects in the treatment of castration-resistant prostate cancer .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of 5,6-Dihydroabiraterone involves the conversion of Abiraterone to 5,6-Dihydroabiraterone through a series of chemical reactions.", "Starting Materials": [ "Abiraterone", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Acetic acid", "Sodium acetate", "Ethyl acetate", "Water" ], "Reaction": [ "Abiraterone is reduced to 5,6-Dihydroabiraterone using sodium borohydride in methanol.", "The resulting mixture is then treated with hydrochloric acid to form the hydrochloride salt of 5,6-Dihydroabiraterone.", "The hydrochloride salt is then neutralized with sodium hydroxide to form the free base of 5,6-Dihydroabiraterone.", "The free base is then extracted with ethyl acetate and the organic layer is washed with water.", "The ethyl acetate is evaporated to obtain 5,6-Dihydroabiraterone as a white solid.", "The solid is then dissolved in acetic acid and treated with sodium acetate to form the acetate salt of 5,6-Dihydroabiraterone.", "The acetate salt is then recrystallized from a mixture of acetic acid and water to obtain pure 5,6-Dihydroabiraterone as a white solid." ] } | |

CAS-Nummer |

219843-75-1 |

Molekularformel |

C₂₄H₃₃NO |

Molekulargewicht |

351.52 |

Synonyme |

(3S,5S,8R,9S,10S,13S,14S)-10,13-Dimethyl-17-(pyridin-3-yl)-2,3,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol; (3β,5α)-17-(3-Pyridinyl)-androst-16-en-3-ol; _x000B_ |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methyl-glycine](/img/structure/B1145411.png)

![(1R,3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Hydrochloride](/img/structure/B1145414.png)